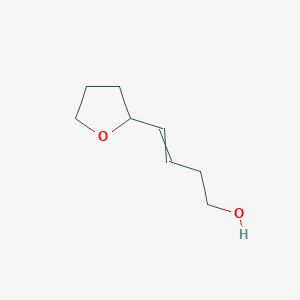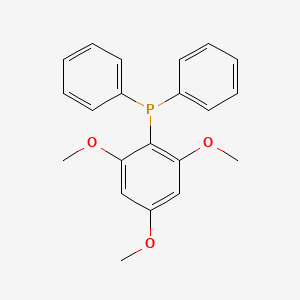
Diphenyl(2,4,6-trimethoxyphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(2,4,6-trimethoxyphenyl)phosphane is an organophosphorus compound known for its strong Lewis-basic properties. It is a triarylphosphine with the chemical formula C27H33O9P and a molar mass of 532.526 g/mol . This compound is utilized in various chemical reactions due to its ability to act as a nucleophile and a ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl(2,4,6-trimethoxyphenyl)phosphane can be synthesized through the reaction of diphenylphosphine with 2,4,6-trimethoxybenzaldehyde under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of the aldehyde .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(2,4,6-trimethoxyphenyl)phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphines, and various organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Diphenyl(2,4,6-trimethoxyphenyl)phosphane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diphenyl(2,4,6-trimethoxyphenyl)phosphane involves its ability to act as a Lewis base. It can donate a pair of electrons to form a bond with an electron-deficient species. This property makes it an effective catalyst in various chemical reactions, including the Mukaiyama aldol reaction and group-transfer polymerization . The compound can also deprotonate alcohols, forming nucleophilic alkoxides that participate in Michael addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Another triarylphosphine with similar Lewis-basic properties.
Triphenylphosphine: A widely used phosphine ligand in various catalytic reactions.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Uniqueness
Diphenyl(2,4,6-trimethoxyphenyl)phosphane is unique due to its strong nucleophilic properties and its ability to act as a versatile ligand in various catalytic processes. Its trimethoxyphenyl groups provide steric hindrance, enhancing its stability and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
85417-70-5 |
|---|---|
Molekularformel |
C21H21O3P |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
diphenyl-(2,4,6-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C21H21O3P/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,1-3H3 |
InChI-Schlüssel |
DWKTZPDYGDUGSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)P(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)

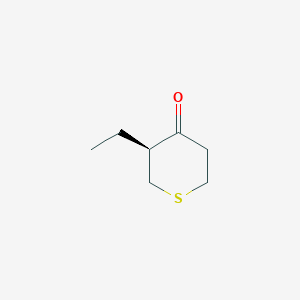

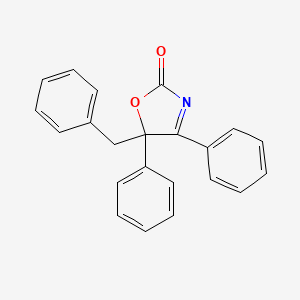
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
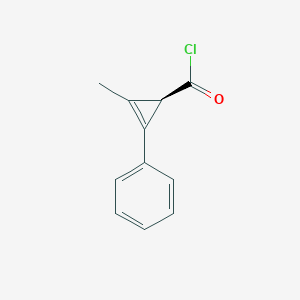
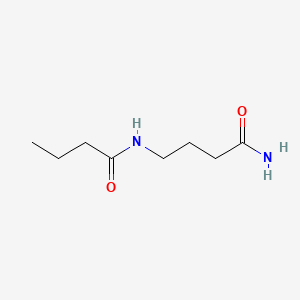
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
